

Unveiling the Stereochemical Intricacies of (+)-N-Methylallosedridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylallosedridine, a piperidine alkaloid, presents a compelling case study in stereochemistry and its influence on biological activity. As a member of the Sedum alkaloid family, its structural nuances are of significant interest to researchers in natural product synthesis, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of (+)-N-Methylallosedridine, laying a foundation for further investigation and potential therapeutic applications.

Chemical Structure and Stereochemistry

(+)-N-Methylallosedridine is chemically designated as $(\alpha S, 2R)$ - α ,1-Dimethyl-2-piperidineethanol. This nomenclature precisely defines the three-dimensional arrangement of its atoms, which is crucial for its interaction with biological targets.

The structure features a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. This core is substituted at the 2-position with a 1-hydroxyethyl group, which itself has a methyl substituent at the carbinol carbon (the α -position). Additionally, the nitrogen atom of the piperidine ring is methylated.

The stereochemistry of (+)-N-Methylallosedridine is defined by two chiral centers:



- C-2 of the piperidine ring: This carbon atom is attached to four different groups: the nitrogen atom, C-3 of the ring, a hydrogen atom, and the (S)-1-hydroxyethyl side chain. The absolute configuration at this center is R.
- The carbinol carbon (α-carbon) of the side chain: This carbon is bonded to the piperidine ring, a hydroxyl group, a methyl group, and a hydrogen atom. The absolute configuration at this center is S.

The specific rotation of this enantiomer is positive, denoted by the (+) prefix in its name. The "allo" prefix in allosedridine indicates a specific relative stereochemistry between the substituents on the piperidine ring, distinguishing it from its diastereomer, sedridine.

Molecular Formula: C9H19NO Molecular Weight: 157.25 g/mol CAS Number: 41447-16-9

A 2D representation of the chemical structure is provided below:

Caption: Generalized synthetic workflow for piperidine alkaloids.

Detailed Experimental Protocol (Hypothetical Example based on related syntheses):

A detailed experimental protocol for the specific synthesis of **(+)-N-Methylallosedridine** would require access to proprietary or unpublished research. However, a general approach based on the synthesis of related piperidine alkaloids might involve the following key steps:

- Asymmetric Aldol Reaction: A chiral auxiliary-controlled or catalyst-controlled aldol reaction between a suitable piperidine-derived aldehyde and a methyl ketone equivalent to establish the desired (S)-configuration at the α-carbon.
- Diastereoselective Reduction: Reduction of the resulting ketone to a hydroxyl group, with stereochemical control to achieve the (R)-configuration at the piperidine C-2 position. This can often be substrate-controlled.
- N-Methylation: Introduction of the methyl group onto the piperidine nitrogen, typically using a
 methylating agent such as methyl iodide or formaldehyde followed by reduction (EschweilerClarke reaction).

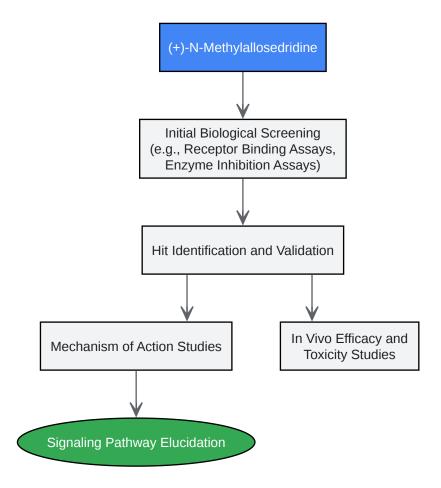


Purification and Characterization: Purification of the final product using chromatographic techniques (e.g., column chromatography, HPLC) and characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and determination of specific rotation.

Biological Activity and Signaling Pathways

The pharmacological properties of **(+)-N-Methylallosedridine** have not been extensively studied. However, piperidine alkaloids as a class are known to exhibit a wide range of biological activities, including effects on the central nervous system. Given its structural similarity to other bioactive natural products, **(+)-N-Methylallosedridine** could potentially interact with various receptors and enzymes.

A logical workflow for investigating the biological activity of this compound would be:



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Caption: Workflow for biological activity investigation.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by **(+)-N-Methylallosedridine**.

Conclusion

(+)-N-Methylallosedridine is a stereochemically defined piperidine alkaloid with a precise three-dimensional structure. While its synthesis presents a challenge in stereocontrol, modern synthetic methodologies offer pathways to its enantiomerically pure form. The biological activity of this compound remains largely unexplored, representing a promising avenue for future research. This technical guide provides the foundational chemical knowledge necessary for scientists and drug development professionals to embark on further investigation of (+)-N-Methylallosedridine and its potential applications. The detailed understanding of its stereochemistry is paramount for any future pharmacological studies, as enantiomers often exhibit significantly different biological effects.

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